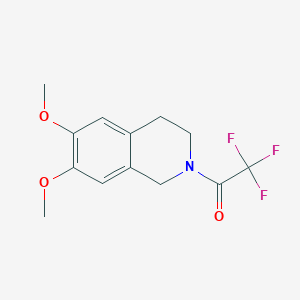
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. It may also modulate the immune system and enhance the body's natural defenses against cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline can affect various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress, which is known to contribute to the development of various diseases. It may also modulate the activity of certain signaling pathways involved in inflammation and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high potency. This compound has been shown to be effective at relatively low concentrations, making it a cost-effective option for researchers. Additionally, its relatively simple synthesis method and availability make it a convenient option for lab experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage and improve cognitive function in animal models.
Another area of research is its potential as an anti-viral agent. Studies have shown that this compound can inhibit the replication of certain viruses, including the herpes simplex virus.
Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. This may involve studying its effects on various signaling pathways and biochemical processes in the body.
Méthodes De Synthèse
The synthesis of 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 1,2,3,4-tetrahydroisoquinoline with trifluoroacetic anhydride in the presence of a catalyst. This reaction leads to the formation of the desired compound, which can then be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of research is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Propriétés
Nom du produit |
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Formule moléculaire |
C13H14F3NO3 |
Poids moléculaire |
289.25 g/mol |
Nom IUPAC |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H14F3NO3/c1-19-10-5-8-3-4-17(12(18)13(14,15)16)7-9(8)6-11(10)20-2/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
HWUAOACPIMVSJN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C(F)(F)F)OC |
SMILES canonique |
COC1=C(C=C2CN(CCC2=C1)C(=O)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)

![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)
![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)

![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)


![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)

![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)